4,6-Bis(trifluoromethyl)pyridine-2-carbaldehyde
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Overview
Description
4,6-Bis(trifluoromethyl)pyridine-2-carbaldehyde is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . Another approach involves the use of trichloromethyl-pyridine as a starting material, followed by a chlorine-fluorine exchange reaction .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: 4,6-Bis(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 4,6-Bis(trifluoromethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Bis(trifluoromethyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Bis(trifluoromethyl)pyridine-2-carbaldehyde is primarily influenced by its trifluoromethyl groups and aldehyde functionality. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can affect its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity .
Comparison with Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound also contains trifluoromethyl groups and is used in photocatalysis and as a ligand in coordination chemistry.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound is used in the preparation of aminopyridines and as a catalytic ligand.
Uniqueness: 4,6-Bis(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the specific positioning of its trifluoromethyl groups and the presence of an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
4,6-bis(trifluoromethyl)pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO/c9-7(10,11)4-1-5(3-16)15-6(2-4)8(12,13)14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJJRJSEEVHOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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